molecular formula C15H24N2O2 B3056790 Tert-butyl N-[4-(4-aminophenyl)butyl]carbamate CAS No. 742102-26-7

Tert-butyl N-[4-(4-aminophenyl)butyl]carbamate

Cat. No.: B3056790
CAS No.: 742102-26-7
M. Wt: 264.36 g/mol
InChI Key: BBYMVZANGNFNNJ-UHFFFAOYSA-N
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Description

Tert-butyl N-[4-(4-aminophenyl)butyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group attached to a butyl chain terminating in a 4-aminophenyl moiety. This compound is structurally characterized by its aromatic amine group, which is critical for further functionalization in synthetic chemistry, and the Boc group, which enhances stability during reactions. Its primary applications include serving as an intermediate in pharmaceutical synthesis and enzyme modulation studies, leveraging the reactive amino group for conjugation or derivatization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[4-(4-aminophenyl)butyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-11-5-4-6-12-7-9-13(16)10-8-12/h7-10H,4-6,11,16H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYMVZANGNFNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468572
Record name [4-(4-Aminophenyl)butyl]carbamic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742102-26-7
Record name [4-(4-Aminophenyl)butyl]carbamic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-butyl N-[4-(4-aminophenyl)butyl]carbamate typically involves the reaction of 4-aminophenylbutylamine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography.

Chemical Reactions Analysis

Tert-butyl N-[4-(4-aminophenyl)butyl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.

    Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and deprotection reactions.

Common reagents used in these reactions include acids like trifluoroacetic acid for deprotection and bases like sodium hydride for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The primary mechanism of action for tert-butyl N-[4-(4-aminophenyl)butyl]carbamate involves its role as a protecting group. The tert-butyl group shields the amine from unwanted reactions, allowing for selective transformations to occur on other parts of the molecule. Upon completion of the desired reactions, the tert-butyl group can be removed under acidic conditions, revealing the free amine .

Comparison with Similar Compounds

Substituent Effects

  • Electron-Donating vs. Withdrawing Groups: The 4-aminophenyl group in the target compound enhances nucleophilicity, enabling reactions like diazotization or amide coupling. In contrast, the chloro group in Tert-butyl (4-chlorophenethyl)carbamate () reduces reactivity due to its electron-withdrawing nature, making it more stable but less versatile in synthesis .

Physicochemical Properties

  • Lipophilicity: The butyl chain in the target compound increases lipophilicity compared to shorter-chain analogs like tert-butyl (4-aminophenyl)carbamate, enhancing membrane permeability in biological systems .
  • Solubility: Shorter-chain derivatives (e.g., tert-butyl (4-aminophenyl)carbamate) exhibit higher aqueous solubility, whereas methylated analogs () prioritize lipid solubility for metabolic stability .

Biological Activity

Tert-butyl N-[4-(4-aminophenyl)butyl]carbamate (CAS No. 742102-26-7) is a compound of interest due to its potential biological activities, particularly within pharmacological contexts. This article provides an overview of its biological activity, mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a carbamate derivative, characterized by the following chemical structure:

  • Molecular Formula : C13H20N2O2
  • Molecular Weight : 236.31 g/mol

The compound's structure enables it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Target of Action

The specific molecular targets of this compound are not fully characterized. However, similar compounds have been shown to interact with enzymes and receptors involved in critical biochemical pathways.

Mode of Action

It is hypothesized that this compound may exert its effects through interaction with cellular proteins and enzymes, potentially leading to alterations in signaling pathways and metabolic processes. The precise mechanisms remain an area for further investigation.

Biochemical Pathways

Research indicates that benzazepine derivatives, which share structural similarities with this compound, can influence multiple biochemical pathways:

  • Cell Signaling : These compounds may modulate pathways involved in cell growth and differentiation.
  • Gene Expression : Interactions at the molecular level could lead to changes in gene expression profiles.
  • Metabolic Processes : The compound may affect metabolic flux by interacting with various enzymes.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its bioavailability and therapeutic potential. Factors influencing its pharmacokinetics include:

  • Absorption : The compound's lipophilicity suggests good membrane permeability.
  • Distribution : It may distribute widely in tissues due to its structural properties.
  • Metabolism : The metabolic pathways remain largely uncharacterized but are essential for understanding its efficacy and safety.

Cellular Effects

This compound has been shown to influence cell function through:

  • Cell Viability : Studies indicate varying effects on cell viability depending on concentration and exposure time.
  • Apoptosis : Potential induction of apoptosis has been noted in preliminary studies.

Case Studies

  • In Vitro Studies : In vitro experiments have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer activity.
  • Animal Models : Limited studies using animal models indicate that the compound may exhibit dose-dependent effects on physiological parameters, warranting further exploration into its therapeutic applications.

Summary of Findings

AspectFindings
Chemical StructureCarbamate derivative with potential biological activity
Mechanism of ActionHypothesized interactions with proteins/enzyme targets
Biochemical PathwaysInfluences cell signaling, gene expression, and metabolism
PharmacokineticsHigh permeability; distribution in tissues; metabolism not well-studied
Cellular EffectsImpacts on cell viability; potential apoptosis induction
Case StudiesIn vitro anticancer activity; dose-dependent effects in animal models

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl N-[4-(4-aminophenyl)butyl]carbamate
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Tert-butyl N-[4-(4-aminophenyl)butyl]carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.